molecular formula C16H15Cl2N3O2S B2816933 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide CAS No. 893327-61-2

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide

Cat. No. B2816933
CAS RN: 893327-61-2
M. Wt: 384.28
InChI Key: DRXSEYORUHOXKM-UHFFFAOYSA-N
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Description

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide (CMT) is a synthetic compound that has been used in a wide range of scientific research applications. It is a thiosemicarbazide derivative, and has been studied for its ability to act as an inhibitor of cytochrome P450 enzymes, as well as its potential to modulate the activity of certain enzymes involved in the metabolism of drugs. CMT has also been investigated for its biochemical and physiological effects in both in vitro and in vivo models.

Scientific Research Applications

Synthesis and Characterization of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives, including compounds related to 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide, have been synthesized and characterized for various scientific applications. These derivatives are prepared through reactions involving specific phenyl and methoxy compounds with thiosemicarbazide or its N4H substituents. Their structural characterization through elemental analysis, IR, 1H NMR, and MS studies has provided insights into their potential coordination geometries and reactivities (El-Shazly et al., 2006).

Potential Anticancer Agents

Research has identified thiosemicarbazide derivatives as potential anticancer agents. In-depth studies on their synthesis, structural characterization, and biological activities have been conducted, revealing their cytotoxic effects on melanoma cells while being non-toxic to normal fibroblasts. This research suggests a promising avenue for the development of new anticancer drugs based on thiosemicarbazide derivatives (Kozyra et al., 2022).

Antimicrobial and Enzyme Inhibition Activities

Thiosemicarbazide derivatives have been synthesized and tested for their antimicrobial and enzyme inhibition activities, including lipase and α-glucosidase inhibition. These compounds have shown significant biological activities, highlighting their potential as therapeutic agents for treating various diseases (Bekircan et al., 2015).

DNA Interaction Studies

Some thiosemicarbazide derivatives have been found to interact with DNA, suggesting their potential as anticancer agents through mechanisms such as DNA intercalation. These interactions could lead to the development of novel therapeutic strategies targeting cancer cells' genetic material (Pitucha et al., 2020).

Synthesis and Biological Activities of Oxadiazole Derivatives

Research into the synthesis of oxadiazole derivatives from thiosemicarbazide compounds has demonstrated their potential analgesic and anti-inflammatory activities. These studies suggest the therapeutic potential of these derivatives in managing pain and inflammation (Dewangan et al., 2015).

properties

IUPAC Name

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c1-10-8-12(18)4-7-14(10)23-9-15(22)20-21-16(24)19-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXSEYORUHOXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide

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